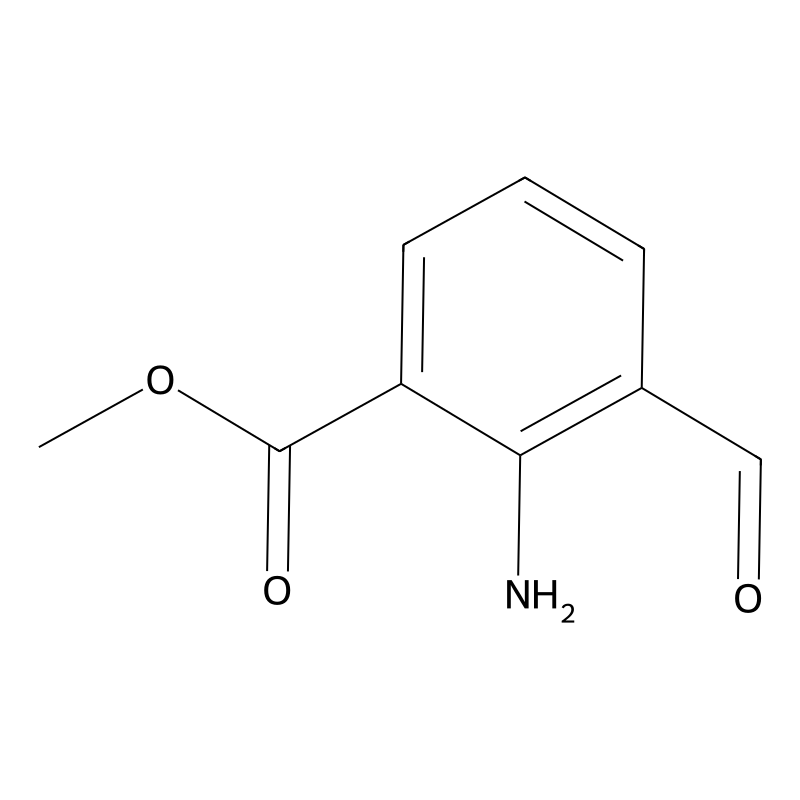Methyl 2-amino-3-formylbenzoate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-amino-3-formylbenzoate is an organic compound with the molecular formula . It features a benzoate structure with an amino group and a formyl group attached to the benzene ring. The compound is characterized by its aromatic nature and the presence of functional groups that can participate in various
- Oxidation: The formyl group can be oxidized to form a carboxylic acid, enhancing its reactivity in further synthetic applications.
- Reduction: The compound can also be reduced to yield methyl 2-amino-3-hydroxybenzoate, which has different properties and potential applications.
- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex structures .
Methyl 2-amino-3-formylbenzoate can be synthesized through various methods:
- From Methyl Isatin-7-Carboxylate: This method involves multiple steps, including condensation reactions with suitable carbonyl compounds such as indanone. This synthetic route allows for the introduction of the amino and formyl groups .
- Direct Formylation: Another approach may involve the direct formylation of methyl 2-amino benzoate using formic acid or other formylating agents under controlled conditions.
Methyl 2-amino-3-formylbenzoate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It can be used to synthesize various pharmaceutical compounds, particularly those targeting inflammatory pathways.
- Dyes and Pigments: The compound may also find use in the dye industry due to its chromophoric properties.
- Research Reagent: In chemical research, it serves as a reagent for studying reaction mechanisms involving amino and formyl groups.
Several compounds share structural similarities with methyl 2-amino-3-formylbenzoate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-amino-3-formylbenzoate | 841296-15-9 | 0.96 |
| Methyl 2-amino-5-methylbenzoate | 18595-16-9 | 1.00 |
| Ethyl 4-amino-3-methylbenzoate | 40800-65-5 | 0.94 |
| Methyl 5-amino-2-methylbenzoate | 18595-12-5 | 0.94 |
| Methyl 3-formyl-1H-indole-5-carboxylate | 197506-83-5 | 0.82 |
Uniqueness: Methyl 2-amino-3-formylbenzoate is unique due to its specific arrangement of functional groups that allow it to participate in distinctive








